ACT-335827

概要

説明

ACT 335827は、選択的なオレキシン受容体1拮抗薬です。オレキシン受容体は、摂食行動、エネルギー恒常性、覚醒など、さまざまな生理学的プロセスを調節する役割を担っています。 ACT 335827は、代謝症候群や不安関連障害など、特に治療の可能性が期待されているため、研究されています .

準備方法

合成経路および反応条件

ACT 335827の合成には、市販されている出発物質から始まる複数の手順が必要です。 反応条件には通常、有機溶媒、触媒、特定の温度制御が含まれ、目的の立体化学および最終生成物の純度が確保されます .

工業的生産方法

ACT 335827の工業的生産には、おそらく、実験室規模の合成手順をスケールアップすることが必要になります。 これには、大量の反応条件を最適化し、品質と収量の一貫性を確保し、結晶化やクロマトグラフィーなどの精製技術を実装して、最終製品を高い純度で得ることが含まれます .

化学反応の分析

反応の種類

ACT 335827は、ジメトキシベンジル基やフェニルアセトアミド基などの反応性官能基が存在するため、主に置換反応を起こします。 これらの反応は、必要な特定の条件に応じて、酸または塩基で触媒することができます .

一般的な試薬と条件

ACT 335827を含む反応で使用される一般的な試薬には、ジクロロメタンなどの有機溶媒、パラジウムカーボンなどの触媒、水酸化ナトリウムなどの塩基が含まれます。 これらの反応は、通常、目的の生成物の生成を確実にするために、制御された温度で行われます .

形成される主な生成物

ACT 335827を含む反応から形成される主な生成物は、通常、官能基が修飾された誘導体です。 これらの誘導体は、構造活性相関を研究し、化合物の治療の可能性を最適化するために使用できます .

科学研究の用途

科学的研究の応用

Metabolic Syndrome and Obesity

ACT-335827 has been extensively studied in the context of metabolic syndrome and diet-induced obesity (DIO). In animal models, chronic treatment with this compound has shown to reduce food intake from high-fat diets while promoting water intake and increasing high-density lipoprotein levels . A study demonstrated that rats treated with this compound consumed less palatable food while not significantly affecting overall caloric intake, suggesting a targeted effect on food preference rather than total consumption .

Key Findings:

- Reduced caloric intake from high-fat diets.

- Increased water intake and HDL cholesterol levels.

- Minimal impact on body weight gain and feed efficiency.

Stress and Anxiety Disorders

Research has indicated that this compound may alleviate stress-related behaviors in animal models. In experiments involving fear-potentiated startle responses, treatment with this compound significantly inhibited fear-induced reactions . Additionally, it reduced stress-induced tachycardia and hyperthermia in rats exposed to novelty stress . These findings suggest that this compound could have potential applications in treating anxiety disorders by modulating autonomic responses to stress.

Key Findings:

- Inhibition of fear-induced startle reactions.

- Reduction in autonomic stress responses (tachycardia and hyperthermia).

Cognitive Function

The effects of this compound on cognitive function have also been assessed. In studies involving contextual fear conditioning paradigms, the compound's ability to mitigate cognitive impairments associated with diet-induced obesity was evaluated. Although no significant changes in memory were observed directly related to this compound treatment, its role in modulating metabolic disturbances may indirectly influence cognitive outcomes .

Key Findings:

- No direct impact on memory impairment.

- Potential indirect effects through metabolic regulation.

Case Study 1: Dietary Impact on Obesity

In a controlled study, rats were fed a cafeteria diet to induce obesity over 13 weeks. Following this period, they were administered this compound at a dose of 300 mg/kg daily for four weeks. The results indicated a shift in dietary preference towards standard chow over high-fat snacks without significant weight gain or hyperphagia, showcasing the compound's potential for managing dietary habits associated with obesity .

Case Study 2: Stress Response Modulation

A separate study assessed the effects of this compound on stress-induced behaviors. Rats treated with the compound exhibited reduced startle responses and lower heart rates during stress exposure compared to control groups. This suggests that this compound may serve as a promising candidate for further investigation into treatments for anxiety disorders characterized by heightened autonomic responses .

作用機序

ACT 335827は、オレキシン受容体1に選択的に結合し、拮抗することによって効果を発揮します。この受容体は、摂食行動、エネルギー恒常性、覚醒を調節するGタンパク質共役受容体です。 ACT 335827は、受容体を遮断することによって、これらの生理学的プロセスを調節し、代謝症候群や不安関連障害などの病状における潜在的な治療効果をもたらす可能性があります .

類似化合物との比較

類似化合物

スボレキサント: 不眠症の治療に使用される別のオレキシン受容体拮抗薬です。

アルモレキサント: 睡眠障害や不安の治療における可能性について研究されているオレキシン受容体拮抗薬です。

SB-334867: オレキシンシステムの研究に使用される選択的なオレキシン受容体1拮抗薬です。

ユニークさ

ACT 335827は、オレキシン受容体1に対する選択性と鎮静作用の欠如が特徴であり、スボレキサントやアルモレキサントなどの他のオレキシン受容体拮抗薬とは異なります。 この選択性により、オレキシン受容体システムの研究と新しい治療薬の開発のための貴重なツールとなります .

生物活性

ACT-335827 is a selective antagonist of the orexin receptor type 1 (OXR-1), which plays a crucial role in regulating various physiological processes, including arousal, appetite, and stress responses. This compound has garnered attention for its potential therapeutic applications, particularly in treating conditions related to anxiety and metabolic disorders. The following sections detail its biological activity, pharmacological profile, and relevant research findings.

This compound selectively inhibits OXR-1, leading to a reduction in orexin-mediated signaling pathways. This antagonism has been shown to decrease anxiety-like behaviors and compulsive actions in animal models. The compound does not significantly affect OXR-2 at therapeutic doses, which is pivotal for minimizing side effects associated with broader orexin receptor inhibition .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates it is orally bioavailable and penetrates the blood-brain barrier effectively. After administration of a 300 mg/kg dose in rats, the calculated free brain concentrations reached approximately 97 nM at 1 hour and peaked at 166 nM at 6 hours post-administration . The effective blockade of OXR-1 occurs within this concentration range, while OXR-2 remains unaffected, thus allowing for targeted therapeutic effects without inducing sedation or hypolocomotion .

Efficacy in Animal Models

Research has demonstrated that chronic treatment with this compound in diet-induced obesity (DIO) rat models leads to several beneficial outcomes:

- Food Intake : Rats treated with this compound showed a preference for standard chow over high-fat/sweet diets without increasing overall caloric intake .

- Metabolic Parameters : The treatment resulted in improved glucose homeostasis and a favorable lipid profile, although it did not significantly alter fasting glucose or triglyceride levels .

- Cognitive Function : Despite the metabolic benefits, this compound did not significantly improve memory performance in the contextual fear conditioning paradigm used to assess hippocampus-dependent memory .

Summary of Biological Activity

| Parameter | Effect of this compound |

|---|---|

| Orexin Receptor Targeted | Selective for OXR-1 (Kb = 41 nM) |

| Oral Bioavailability | High; penetrates the brain effectively |

| Food Preference | Increased consumption of standard chow |

| Body Weight Gain | Slight increase (4% compared to controls) |

| Glucose Homeostasis | Improved under high-fat diet conditions |

| Cognitive Function | No significant improvement noted |

Study on Anxiety and Stress Responses

A pivotal study explored the effects of this compound on stress-related behaviors in rats. The compound was administered daily over four weeks following a 13-week period during which rats were subjected to a cafeteria diet designed to induce metabolic syndrome. Results indicated that this compound effectively reduced autonomic stress reactions without causing sedation or significant changes in locomotor activity .

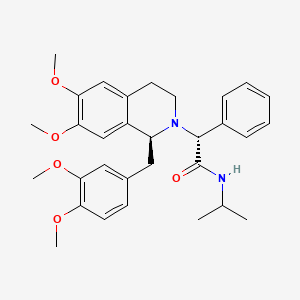

Structure-Activity Relationship (SAR)

Further research into the structure-activity relationship of this compound revealed that modifications to its chemical structure enhanced its selectivity and potency against OXR-1. The compound was derived from a phenylglycine-amide substituted tetrahydropapaverine scaffold, which demonstrated favorable metabolic stability and oral bioavailability .

Comparative Studies with Other Antagonists

Comparative studies with dual orexin receptor antagonists highlighted that while these compounds could induce sleepiness due to broader receptor inhibition, this compound maintained alertness while still providing anxiolytic effects. This characteristic makes it a promising candidate for treating anxiety without the sedative side effects commonly associated with other treatments .

特性

IUPAC Name |

(2R)-2-[(1S)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]-2-phenyl-N-propan-2-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H38N2O5/c1-20(2)32-31(34)30(22-10-8-7-9-11-22)33-15-14-23-18-28(37-5)29(38-6)19-24(23)25(33)16-21-12-13-26(35-3)27(17-21)36-4/h7-13,17-20,25,30H,14-16H2,1-6H3,(H,32,34)/t25-,30+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXHOBPVRRPCTLG-SETSBSEESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C(C1=CC=CC=C1)N2CCC3=CC(=C(C=C3C2CC4=CC(=C(C=C4)OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)NC(=O)[C@@H](C1=CC=CC=C1)N2CCC3=CC(=C(C=C3[C@@H]2CC4=CC(=C(C=C4)OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H38N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901336764 | |

| Record name | ACT-335827 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901336764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

518.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1354039-86-3 | |

| Record name | ACT-335827 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901336764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of ACT-335827?

A: this compound acts as a selective antagonist of the orexin receptor type 1 (OX1R). [, ] Orexin neuropeptides, primarily synthesized in the hypothalamus, are involved in regulating arousal, stress response, and feeding behavior. By selectively blocking OX1R, this compound interferes with orexin signaling in the brain, leading to downstream effects on these physiological processes. [, , ]

Q2: Did this compound affect effort-based reward-seeking behavior in preclinical studies?

A: Interestingly, this compound, as well as other selective OX1R antagonists (SB-334867 and nivasorexant), did not affect effort-based responding for sucrose rewards in rats. [] This suggests that while the orexin system is implicated in reward processing, particularly for drugs of abuse, selective OX1R antagonism may not significantly alter motivation for natural rewards like sucrose in this specific experimental paradigm. []

Q3: How does this compound compare to dual orexin receptor antagonists in terms of its effects on stress response?

A: When compared to the dual orexin receptor antagonist Almorexant, this compound exhibited different effects on the cardiovascular and behavioral responses to novelty stress in rats. [] While Almorexant effectively reduced stress-induced increases in locomotor activity, blood pressure, and heart rate, this compound alone had limited effects. [] These findings suggest that both OX1R and OX2R may play synergistic roles in mediating stress responses, and blocking only OX1R with this compound might not be sufficient to elicit the same robust effects as dual receptor blockade. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。